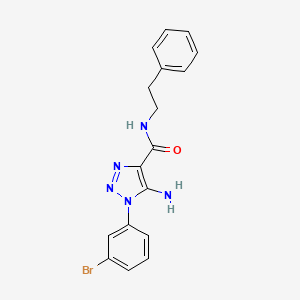
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated precursor reacts with the triazole intermediate.
Attachment of the Phenylethyl Group: The phenylethyl group is attached via an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
- **Substitution
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are often used.
生物活性
5-Amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound features a triazole ring, an amino group, and a carboxamide functional group, which contribute to its potential pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 929848-14-6 |
| Molecular Formula | C17H16BrN5O |
| Molecular Weight | 384.24 g/mol |
The presence of the bromine atom in the phenyl group enhances its electronic properties, potentially influencing both its reactivity and biological activity.
Biological Activity
Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific biological activity of this compound has been explored in various studies:
Antimicrobial Activity
In a study focused on antimicrobial properties, derivatives of triazoles were synthesized and evaluated for their efficacy against various pathogens. The presence of the bromophenyl and phenylethyl groups was found to enhance antimicrobial activity compared to simpler triazole derivatives. The compound demonstrated significant inhibition against several bacterial strains .
Anticancer Potential
The compound has shown promise in anticancer research. A series of 5-amino-1,2,3-triazole-4-carboxamides were screened for their ability to suppress parasite burden in models of Chagas' disease. One derivative exhibited submicromolar activity (pEC50 > 6) and demonstrated significant improvements in oral exposure due to enhanced metabolic stability and solubility .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the amino group or the central triazole ring significantly impact its efficacy. For instance:
- Replacing the amino group with other substituents resulted in inactivity.
- Altering the triazole to imidazole or pyrazole led to a loss of activity .
This suggests that specific interactions between the amino group and molecular targets are crucial for maintaining bioactivity.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Chagas Disease Treatment : A study identified a series of compounds based on the 5-amino triazole framework that showed significant suppression of Trypanosoma cruzi burden in mouse models. The lead compound from this series was optimized for potency and metabolic stability .
- Antimicrobial Testing : Research conducted on various triazole derivatives indicated that modifications to the bromophenyl group enhanced activity against Gram-positive and Gram-negative bacteria. The compound was tested against common pathogens and showed promising results .
属性
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c18-13-7-4-8-14(11-13)23-16(19)15(21-22-23)17(24)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,19H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYWRFCQQRRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














